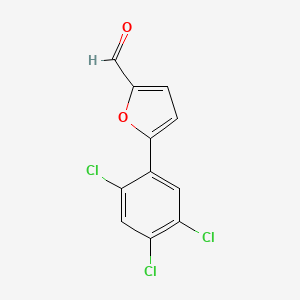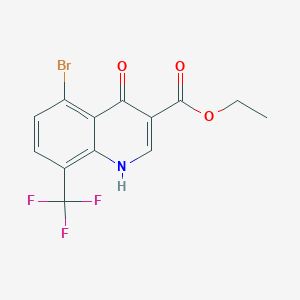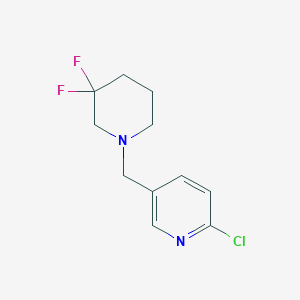
ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbonyl group conjugated with an alkene. This compound features a trifluorobenzoyl group, which is known for its electron-withdrawing properties, and a bromo substituent, which can participate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-2,4,5-trifluorobenzoyl chloride.
Reaction with Ethyl Acetoacetate: The benzoyl chloride is then reacted with ethyl acetoacetate in the presence of a base such as pyridine to form the desired enone.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, including temperature control, solvent selection, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The enone can be oxidized to form epoxides or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., methanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid, hydrogen peroxide), solvents (e.g., acetonitrile, water).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of alcohols or other reduced products.
Oxidation: Formation of epoxides or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The trifluorobenzoyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the bromo substituent can form covalent bonds with nucleophilic residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (Z)-2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate: Similar structure with a chloro substituent instead of bromo.
Ethyl (Z)-2-(3-iodo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate: Similar structure with an iodo substituent instead of bromo.
Uniqueness
Ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate is unique due to the presence of the bromo substituent, which can participate in specific chemical reactions that are not possible with other halogens. The trifluorobenzoyl group also imparts unique electronic properties that influence the compound’s reactivity and interactions.
Eigenschaften
Molekularformel |
C14H12BrF3O4 |
|---|---|
Molekulargewicht |
381.14 g/mol |
IUPAC-Name |
ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C14H12BrF3O4/c1-3-21-6-8(14(20)22-4-2)13(19)7-5-9(16)12(18)10(15)11(7)17/h5-6H,3-4H2,1-2H3/b8-6- |
InChI-Schlüssel |
QKALLHLEBYAROM-VURMDHGXSA-N |
Isomerische SMILES |
CCO/C=C(/C(=O)C1=CC(=C(C(=C1F)Br)F)F)\C(=O)OCC |
Kanonische SMILES |
CCOC=C(C(=O)C1=CC(=C(C(=C1F)Br)F)F)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(Piperazin-1-yl)methyl]pyrimidine](/img/structure/B12080161.png)
![O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12080162.png)

![6-[(7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12080166.png)

![N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine](/img/structure/B12080182.png)

![2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetaldehyde](/img/structure/B12080195.png)

![[6-(4-Aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B12080216.png)

![4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B12080233.png)

